![molecular formula C19H13N3O3S B12012514 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606955-81-1](/img/structure/B12012514.png)
6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a phenoxybenzylidene substituent
準備方法
The synthesis of 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate thiazole and triazine precursors under specific reaction conditions. One common synthetic route involves the reaction of 6-methyl-2-thiazolylamine with 3-phenoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Cyclization: Intramolecular cyclization reactions can occur under appropriate conditions, leading to the formation of additional ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. Studies have explored its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for drug development. Its unique structure and bioactivity make it a promising candidate for the treatment of various diseases.
Industry: In materials science, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用機序
The mechanism of action of 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other similar compounds, such as:
- 6-Methyl-2-(4-pentyloxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
特性
CAS番号 |
606955-81-1 |
|---|---|
分子式 |
C19H13N3O3S |
分子量 |
363.4 g/mol |
IUPAC名 |
(2E)-6-methyl-2-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H13N3O3S/c1-12-17(23)20-19-22(21-12)18(24)16(26-19)11-13-6-5-9-15(10-13)25-14-7-3-2-4-8-14/h2-11H,1H3/b16-11+ |
InChIキー |
ZXQIAYPDLWTOQK-LFIBNONCSA-N |
異性体SMILES |
CC1=NN2C(=O)/C(=C\C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=NC1=O |
正規SMILES |
CC1=NN2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)

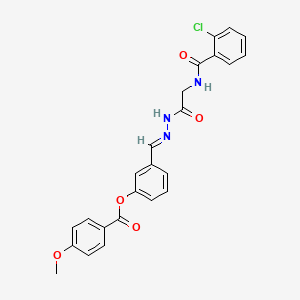
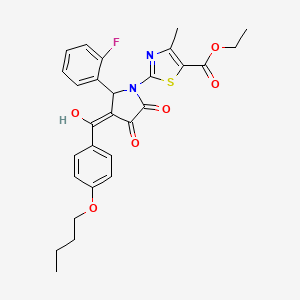
![3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012462.png)
![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)
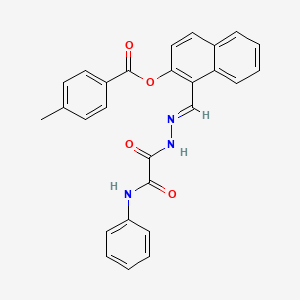

![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012496.png)
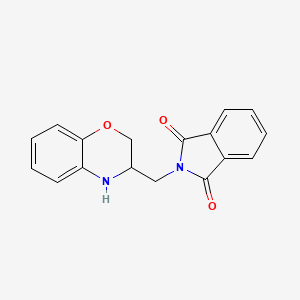
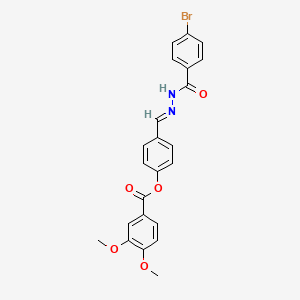
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)
